benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate
Description
Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate is a structurally complex nitroalkene derivative with applications in organic synthesis, particularly as a chiral intermediate in peptide and peptidomimetic chemistry. Its key features include:
- Stereochemistry: The (2R) configuration at the α-carbon and the (5E) geometry of the double bond.
- Functional groups: Two tert-butoxycarbonyl (Boc) protecting groups on the amino moiety, a benzyl ester, and a nitro group at the δ-position.
- Reactivity: The conjugated nitroalkene system enables participation in Michael additions, cycloadditions, and other electrophilic reactions .
This compound is notable for its dual Boc protection, which enhances stability during multi-step syntheses, and the nitro group, which imparts unique electronic and steric properties.
Properties
Molecular Formula |
C23H32N2O8 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
benzyl (E,2R)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-nitrohex-5-enoate |
InChI |
InChI=1S/C23H32N2O8/c1-22(2,3)32-20(27)25(21(28)33-23(4,5)6)18(14-10-11-15-24(29)30)19(26)31-16-17-12-8-7-9-13-17/h7-9,11-13,15,18H,10,14,16H2,1-6H3/b15-11+/t18-/m1/s1 |
InChI Key |
YCJBPXOBGPPBFD-HAZIXKIPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H](CC/C=C/[N+](=O)[O-])C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC=C[N+](=O)[O-])C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate typically involves multiple stepsThe reaction conditions often involve the use of tert-butyl hydroperoxide for oxidation and tert-butyl cyanide for ester formation .
Industrial Production Methods
Industrial production methods for this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst is often employed for reduction reactions.
Substitution: Acidic or basic hydrolysis conditions are used for ester hydrolysis.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the nitro and amino groups, which can undergo various chemical transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Key Observations :
- Protection Strategy : The target compound uses dual Boc groups, while Compound 9 combines Boc and Cbz, and Compound 11 employs Fmoc and Cbz. Dual Boc protection simplifies deprotection under acidic conditions compared to mixed strategies .
- Backbone and Substituents : The target’s nitroalkene system contrasts with the saturated or amide-linked backbones of Compounds 9 and 11. The nitro group enhances electrophilicity, enabling reactivity absent in the compared compounds.
- Stereochemical Complexity : All three compounds exhibit defined stereochemistry, but the (5E) alkene in the target introduces conformational rigidity distinct from the flexible heptanedioate chains in Compounds 9 and 11.
Comparison :
- The target’s nitro group necessitates specialized nitration steps absent in Compounds 9/11.
- Boc deprotection (TFA-sensitive) contrasts with Fmoc (base-labile) in Compound 11.
Physicochemical Properties
Notes:
- The target’s nitro group reduces solubility in nonpolar solvents compared to Compounds 9/11.
- Optical rotation differences reflect distinct stereochemical environments.
Biological Activity
Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate, with the CAS number 784156-33-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer, antibacterial, and antifungal properties. The findings are supported by various studies and data tables summarizing research results.
Chemical Structure and Properties
The compound features a complex structure that includes a nitro group and bis(tert-butoxycarbonyl) amino functionalities. Its molecular formula is C19H28N2O6, with a molecular weight of approximately 372.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.
Case Study: Anticancer Efficacy
A comparative analysis indicated that this compound exhibits potent activity against leukemia and breast cancer cell lines. Notably, it showed non-cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line Type | IC50 (µM) | Notes |
|---|---|---|
| Leukemia (RPMI-8226) | 5.0 | Potent growth inhibition |
| Breast (MCF-7) | 4.5 | Non-cytotoxic at 10 µM |
| Colon (HCT-116) | 6.0 | Moderate activity |
Antibacterial Activity
The compound's antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. It exhibited selective antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Screening
In vitro tests revealed that this compound had minimal inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antibacterial agent .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Acinetobacter baumannii | 64 | Low |
Antifungal Activity
The antifungal properties were evaluated against common fungal pathogens. The compound showed promising antifungal activity, particularly against Candida albicans.
Table 3: Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 32 | High |
| Aspergillus niger | 64 | Moderate |
The proposed mechanisms of action for this compound include:
- Inhibition of DNA synthesis : The nitro group may interfere with nucleic acid synthesis in cancer cells.
- Disruption of cell membrane integrity : The compound's hydrophobic regions could disrupt bacterial and fungal cell membranes.
- Modulation of apoptotic pathways : Evidence suggests that it may induce apoptosis in cancer cells through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
